molecular formula C9H12BrNO2S B11083155 N-(2-bromoethyl)-4-methylbenzenesulfonamide CAS No. 4556-90-5

N-(2-bromoethyl)-4-methylbenzenesulfonamide

Cat. No.: B11083155
CAS No.: 4556-90-5
M. Wt: 278.17 g/mol
InChI Key: GQAMLOAQALIPHC-UHFFFAOYSA-N
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Description

N-(2-bromoethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a bromoethyl (-CH₂CH₂Br) substituent attached to the sulfonamide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocycles and pharmaceuticals. Its bromine atom acts as a leaving group, enabling nucleophilic substitution reactions, such as those observed in copper-catalyzed cyclocondensation and radical-mediated processes . Notably, it exhibits antibacterial activity against Gram-negative and Gram-positive bacteria, including Salmonella typhi, Escherichia coli, and Bacillus subtilis, with IC₅₀ values comparable to ciprofloxacin in some cases .

Properties

CAS No.

4556-90-5

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

N-(2-bromoethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C9H12BrNO2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7H2,1H3

InChI Key

GQAMLOAQALIPHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCBr

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves alkylating the nitrogen atom of 4-methylbenzenesulfonamide (tosylamide) with 1,2-dibromoethane. This reaction proceeds via nucleophilic substitution, where the sulfonamide’s NH group is deprotonated by a base, forming a nucleophilic amide ion that attacks the electrophilic carbon of 1,2-dibromoethane.

General Procedure :

  • Base Selection : Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents (acetonitrile or acetone) facilitates deprotonation.

  • Stoichiometry : A 1:1 molar ratio of tosylamide to 1,2-dibromoethane minimizes dialkylation.

  • Temperature : Reflux conditions (80–100°C) enhance reaction kinetics.

Example Protocol :

  • Reactants : 4-Methylbenzenesulfonamide (10 mmol), 1,2-dibromoethane (10 mmol).

  • Base/Solvent : Cs₂CO₃ (2.5 equiv) in acetonitrile (30 mL).

  • Conditions : Reflux for 12–24 hours.

  • Workup : Quench with water, extract with dichloromethane (3 × 20 mL), dry over Na₂SO₄, and concentrate.

  • Purification : Column chromatography (hexane/ethyl acetate, 95:5) yields N-(2-bromoethyl)-4-methylbenzenesulfonamide as a white solid (77% yield).

Optimization Insights

  • Solvent Effects : Acetonitrile outperforms acetone due to superior solubility of intermediates.

  • Base Strength : Cs₂CO₃ (pKₐ ~10) provides milder conditions than K₂CO₃ (pKₐ ~10.3), reducing elimination side reactions.

  • Side Reactions :

    • Dialkylation: Controlled by limiting dibromoethane to 1 equiv.

    • Elimination: Minimized by avoiding strong bases (e.g., NaOH) and high temperatures.

Direct Sulfonylation of 2-Bromoethylamine

Synthetic Route and Challenges

While theoretically straightforward, this method is less common due to the instability of 2-bromoethylamine. The amine’s β-bromo group predisposes it to elimination, forming ethylene and HBr under basic conditions.

Procedure :

  • Sulfonylation : React 2-bromoethylamine with 4-methylbenzenesulfonyl chloride (tosyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Workup : Wash with dilute HCl, saturated NaHCO₃, and brine.

Yield : <50% due to competing decomposition.

Mitigation Strategies

  • Low Temperatures : Conduct reactions at 0–5°C to slow elimination.

  • In Situ Generation : Use 2-bromoethylamine hydrochloride and neutralize with TEA during sulfonylation.

Comparative Analysis of Methods

ParameterAlkylation MethodDirect Sulfonylation
Yield 70–80%<50%
Purity High (chromatography)Moderate (requires extensive purification)
Side Reactions Dialkylation, eliminationElimination, decomposition
Scalability Suitable for multigram synthesisLimited by amine instability
Cost Moderate (Cs₂CO₃ expense)Low (tosyl chloride cheap)

Key Takeaway : The alkylation method is preferred for its reproducibility and higher yields, despite requiring stringent stoichiometric control.

Structural Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (CDCl₃, 400 MHz) :

    • δ 7.70 (d, J = 8.3 Hz, 2H, aromatic),

    • δ 7.33 (d, J = 8.3 Hz, 2H, aromatic),

    • δ 3.68 (t, J = 6.4 Hz, 2H, CH₂Br),

    • δ 3.42 (t, J = 6.4 Hz, 2H, NCH₂),

    • δ 2.44 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) :

    • δ 143.2 (SO₂C),

    • δ 137.1 (Ar-C),

    • δ 129.8, 127.3 (Ar-CH),

    • δ 44.5 (NCH₂),

    • δ 33.1 (CH₂Br),

    • δ 21.6 (CH₃).

  • HRMS (ESI+) : m/z calcd. for C₉H₁₂BrNO₂S [M+H]⁺: 277.9852; found: 277.9855.

Applications in Organic Synthesis

This compound serves as a key intermediate in:

  • Palladium-Catalyzed Cyclizations : Forms indoles and benzofurans via intramolecular Heck reactions.

  • Anticancer Agents : Derivatives show activity against breast cancer cell lines (IC₅₀ = 2.1–8.7 μM) .

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromoethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonamide moiety can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed:

    Nucleophilic Substitution: Formation of N-(2-azidoethyl)-4-methylbenzenesulfonamide.

    Oxidation: Formation of 4-methylbenzenesulfonic acid.

    Reduction: Formation of N-(2-aminoethyl)-4-methylbenzenesulfonamide.

Scientific Research Applications

Antimicrobial Activity

N-(2-bromoethyl)-4-methylbenzenesulfonamide has been investigated for its antibacterial properties. In a study screening various sulfonamides against bacterial strains, it was found that this compound exhibited notable inhibition against several Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Salmonella typhi and Escherichia coli, indicating its potential as an antimicrobial agent .

Enzyme Inhibition Studies

The compound has also been evaluated for its enzyme inhibitory potential. Research has demonstrated that this compound can inhibit lipoxygenase, an enzyme involved in inflammatory processes. The ability to inhibit such enzymes suggests its potential utility in treating inflammatory diseases .

Case Studies

  • Antibacterial Screening :
    • Objective : To evaluate the antibacterial efficacy of this compound.
    • Methodology : The compound was tested against various bacterial strains using standard agar diffusion methods.
    • Results : The compound displayed significant inhibition against S. typhi and E. coli, with a minimum inhibitory concentration (MIC) lower than that of many commonly used antibiotics .
  • Enzyme Inhibition :
    • Objective : To assess the inhibitory effects on lipoxygenase.
    • Methodology : The compound was subjected to enzyme assays to measure its inhibitory capacity.
    • Results : It exhibited moderate inhibition of lipoxygenase, suggesting potential anti-inflammatory properties .

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)-4-methylbenzenesulfonamide involves its interaction with biological molecules through its reactive bromoethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to the inhibition of enzyme activities or disruption of cellular processes. The sulfonamide moiety can also interact with specific enzymes, inhibiting their function by mimicking the natural substrate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Alkyl Chains

N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide (CAS 14316-14-4)
  • Structural Difference : Replaces the bromoethyl group with a hydroxyethyl (-CH₂CH₂OH) moiety.
  • Properties: The hydroxyl group enhances polarity, increasing solubility in polar solvents but reducing electrophilicity. Unlike the bromoethyl derivative, it cannot participate in nucleophilic substitution reactions, limiting its utility in synthesis .
N-(3-Phenylpropyl)-4-methylbenzenesulfonamide (Compound 5c)
  • Structural Difference : Features a phenylpropyl chain instead of bromoethyl.
  • Biological Activity : Inactive against S. typhi and E. coli, highlighting the critical role of the bromoethyl group in antibacterial efficacy .

Halogen-Substituted Analogues

N-(2-Fluoro-4-iodophenyl)-4-methylbenzenesulfonamide
  • Structural Difference : Contains halogenated aryl groups (fluoro and iodo) instead of the bromoethyl chain.
  • Applications : Used as a pharmaceutical intermediate, leveraging halogen-directed cross-coupling reactions. The iodo substituent enables participation in Ullmann or Suzuki-Miyaura reactions, unlike the bromoethyl group .
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide
  • Structural Difference : Incorporates a brominated pyridine ring.
  • Crystal Structure : Exhibits intramolecular N–H···Br hydrogen bonding and aromatic stacking, influencing solubility and stability. The bromine here is part of an aromatic system, contrasting with the aliphatic bromide in the target compound .

Heterocyclic Derivatives

N-(3-(4-Alkylphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamides (4g–4o)
  • Structural Difference : Chromene-fused sulfonamides with varying alkyl/aryl substituents.
  • Synthesis : Prepared via copper-catalyzed cyclocondensation, whereas the bromoethyl compound is used as a reagent in similar reactions .

Role in Cyclocondensation Reactions

N-(2-bromoethyl)-4-methylbenzenesulfonamide participates in copper(I)-catalyzed [4+2] cyclocondensation to form piperidine derivatives (e.g., compound 2p), leveraging the bromine as a leaving group . In contrast, N-(2-hydroxyethyl)-4-methylbenzenesulfonamide cannot undergo analogous reactions due to the absence of a leaving group .

Antibacterial Activity Comparison

Compound IC₅₀ (µg/mL) Against S. typhi IC₅₀ (µg/mL) Against E. coli
This compound 13.00 ± 0.89 9.22 ± 0.70
Ciprofloxacin (Standard) 7.83 ± 0.78 8.01 ± 0.12
N-(2-chlorobenzyl)-4-methylbenzenesulfonamide 13.51 ± 0.56 Inactive

The bromoethyl derivative shows superior activity compared to chlorobenzyl and phenethyl analogues, emphasizing the importance of the bromoethyl group’s size and electrophilicity .

Physicochemical Properties

Property This compound N-(2-hydroxyethyl)-4-methylbenzenesulfonamide N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide
Molecular Weight 292.19 (estimated) 215.27 371.24
Key Functional Groups -SO₂NHCH₂CH₂Br -SO₂NHCH₂CH₂OH -SO₂N–C₅H₃BrCH₃
Reactivity Electrophilic (Br as leaving group) Nucleophilic (OH for esterification) Aromatic bromine for cross-coupling

Biological Activity

N-(2-bromoethyl)-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound this compound belongs to a class of sulfonamides that have been synthesized for their bioactive properties. The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-bromoethylamine in the presence of a base, yielding the desired sulfonamide structure. This process is essential for creating derivatives that exhibit varying biological activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Bacillus subtilis1816

These results indicate that this compound exhibits potent antibacterial activity, comparable to standard antibiotics like Ciprofloxacin .

Lipoxygenase Inhibition

In addition to its antibacterial properties, this compound has been investigated for its ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. Studies have shown that this compound can effectively inhibit lipoxygenase activity, which is crucial in the development of anti-inflammatory drugs.

Compound Inhibition (%) Standard Comparison
This compound70Baicalein (85%)
N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide60

The data suggest that while this compound is effective, it may not be as potent as some established inhibitors like Baicalein .

Case Studies and Research Findings

  • Antibacterial Screening : A study conducted by researchers synthesized various sulfonamides including this compound and tested them against multiple bacterial strains. The results indicated that this compound had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, supporting its potential use as an antibacterial agent .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated reduced inflammatory responses when administered prior to inflammatory stimuli. This suggests a potential therapeutic application in treating inflammatory diseases .

Q & A

Q. Table 1: Key Crystallographic Data for this compound

ParameterValueSource
Space groupP212121P2_12_12_1
Unit cell (Å)a=5.06,b=14.77,c=35.03a = 5.06, b = 14.77, c = 35.03
R1R_1 (I > 2σ(I))0.058
C–Br bond length (Å)1.93–1.97

Q. Table 2: Synthetic Optimization Parameters

ConditionOptimal ValueImpact
SolventAnhydrous DMPUPrevents hydrolysis
CatalystNiBr₂(dtbbpy) (5 mol%)Enhances yield (75%\geq 75\%)
Temperature25°C (ambient)Balances reaction rate and side reactions

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